Cas no 27678-30-4 (methyl 4-isocyanatobutanoate)
methyl 4-isocyanatobutanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 4-isocyanatobutanoate
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- Inchi: 1S/C6H9NO3/c1-10-6(9)3-2-4-7-5-8/h2-4H2,1H3
- InChI Key: RFJYIMHSDXFLQF-UHFFFAOYSA-N
- SMILES: O(C)C(CCCN=C=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 5
methyl 4-isocyanatobutanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M678300-25mg |
Methyl 4-Isocyanatobutanoate |
27678-30-4 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M678300-50mg |
Methyl 4-Isocyanatobutanoate |
27678-30-4 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M678300-250mg |
Methyl 4-Isocyanatobutanoate |
27678-30-4 | 250mg |
$ 275.00 | 2022-06-03 | ||
| Enamine | EN300-125843-0.05g |
methyl 4-isocyanatobutanoate |
27678-30-4 | 95.0% | 0.05g |
$53.0 | 2025-03-21 | |
| Enamine | EN300-125843-0.1g |
methyl 4-isocyanatobutanoate |
27678-30-4 | 95.0% | 0.1g |
$83.0 | 2025-03-21 | |
| Enamine | EN300-125843-0.25g |
methyl 4-isocyanatobutanoate |
27678-30-4 | 95.0% | 0.25g |
$116.0 | 2025-03-21 | |
| Enamine | EN300-125843-0.5g |
methyl 4-isocyanatobutanoate |
27678-30-4 | 95.0% | 0.5g |
$218.0 | 2025-03-21 | |
| Enamine | EN300-125843-1.0g |
methyl 4-isocyanatobutanoate |
27678-30-4 | 95.0% | 1.0g |
$314.0 | 2025-03-21 | |
| Enamine | EN300-125843-2.5g |
methyl 4-isocyanatobutanoate |
27678-30-4 | 95.0% | 2.5g |
$614.0 | 2025-03-21 | |
| Enamine | EN300-125843-5.0g |
methyl 4-isocyanatobutanoate |
27678-30-4 | 95.0% | 5.0g |
$908.0 | 2025-03-21 |
methyl 4-isocyanatobutanoate Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on methyl 4-isocyanatobutanoate
Recent Advances in the Application of Methyl 4-Isocyanatobutanoate (CAS: 27678-30-4) in Chemical Biology and Pharmaceutical Research
Methyl 4-isocyanatobutanoate (CAS: 27678-30-4) has emerged as a versatile chemical building block in recent pharmaceutical and chemical biology research. This bifunctional compound, containing both an isocyanate group and a methyl ester moiety, has demonstrated significant utility in drug discovery, bioconjugation, and materials science. Recent studies highlight its role as a key intermediate in the synthesis of novel therapeutic agents and its applications in targeted drug delivery systems.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness in creating urea-linked prodrugs. Researchers utilized methyl 4-isocyanatobutanoate to develop pH-sensitive drug conjugates that showed improved tumor targeting and reduced systemic toxicity in preclinical models. The isocyanate group's reactivity with amines allowed for efficient conjugation with various anticancer agents, while the ester moiety provided tunable release kinetics.
In chemical biology applications, a breakthrough reported in ACS Chemical Biology (2024) showcased methyl 4-isocyanatobutanoate's role in creating activity-based protein profiling (ABPP) probes. The compound's ability to form stable covalent bonds with nucleophilic amino acids enabled the development of novel probes for studying enzyme activity in live cells, particularly for cysteine proteases involved in inflammatory diseases.
Recent synthetic methodology developments have expanded the utility of this compound. A Nature Communications (2023) paper described a novel metal-free coupling reaction using methyl 4-isocyanatobutanoate as a linchpin for constructing complex heterocycles. This approach provided access to previously challenging molecular architectures with potential applications in CNS drug development.
The compound's safety profile and handling considerations have also been the subject of recent investigations. A 2024 Chemical Research in Toxicology study systematically evaluated its reactivity and potential toxicity mechanisms, providing important guidelines for its safe use in laboratory and industrial settings. These findings are particularly relevant given the growing industrial applications of methyl 4-isocyanatobutanoate in polymer chemistry and biomaterials.
Looking forward, methyl 4-isocyanatobutanoate continues to attract attention for its potential in emerging therapeutic areas. Current research directions include its application in PROTAC (proteolysis targeting chimera) development and as a building block for stimuli-responsive biomaterials. The compound's unique chemical properties position it as a valuable tool in addressing current challenges in drug delivery and targeted therapy.
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